2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
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Overview
Description
2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a heterocyclic compound that features a unique structure combining a pyrazole and diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a suitable amine under reflux conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the diazepine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the diazepine ring can interact with various enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Uniqueness
Compared to similar compounds, 2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one stands out due to its unique combination of a pyrazole and diazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12BrN3O |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-bromo-5,5-dimethyl-6,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2)4-6-3-7(10)12-13(6)5-8(14)11-9/h3H,4-5H2,1-2H3,(H,11,14) |
InChI Key |
MUPAPWASXGZNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=NN2CC(=O)N1)Br)C |
Origin of Product |
United States |
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